Tetrahydroharman Tetrahydroharman Tetrahydroharman is a natural product found in Feretia apodanthera, Arundo donax, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2506-10-7
VCID: VC0191182
InChI: InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3
SMILES: CC1C2=C(CCN1)C3=CC=CC=C3N2
Molecular Formula: C12H14N2
Molecular Weight: 186.25

Tetrahydroharman

CAS No.: 2506-10-7

Cat. No.: VC0191182

Molecular Formula: C12H14N2

Molecular Weight: 186.25

* For research use only. Not for human or veterinary use.

Tetrahydroharman - 2506-10-7

CAS No. 2506-10-7
Molecular Formula C12H14N2
Molecular Weight 186.25
IUPAC Name 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Standard InChI InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3
SMILES CC1C2=C(CCN1)C3=CC=CC=C3N2

Chemical Structure and Properties

Tetrahydroharman possesses a distinct chemical structure that contributes to its biological activities. The compound's formal IUPAC name is 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, reflecting its molecular arrangement . Its structure features a β-carboline skeleton, which consists of an indole ring fused to a partially saturated pyridine ring with a methyl group at position 1.

Physical Properties

The physical properties of Tetrahydroharman are summarized in the following table:

PropertyValue
Molecular FormulaC₁₂H₁₄N₂
Molecular Weight186.25 g/mol
Exact Mass186.115698455 g/mol
Physical StateSolid at room temperature
Topological Polar Surface Area (TPSA)27.80 Ų
XlogP1.90
Atomic LogP (ALogP)2.37

These physical properties demonstrate that Tetrahydroharman has moderate lipophilicity, as indicated by its XlogP and ALogP values of 1.90 and 2.37, respectively . The moderate lipophilicity suggests that the compound can potentially cross biological membranes, which may contribute to its bioavailability and pharmacological effects.

Chemical Properties

The chemical properties of Tetrahydroharman include:

PropertyValue
H-Bond Acceptor1
H-Bond Donor2
Rotatable Bonds0
InChIInChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3
InChI KeyLPIJOZBIVDCQTE-UHFFFAOYSA-N
Canonical SMILESCC1C2=C(CCN1)C3=CC=CC=C3N2

The compound has one hydrogen bond acceptor and two hydrogen bond donors, which enable it to form hydrogen bonds with biological macromolecules such as proteins and DNA . The absence of rotatable bonds suggests a rigid structure, which may contribute to its specificity in binding to biological targets.

Synthesis Methods

The synthesis of Tetrahydroharman can be accomplished through several methods, with the Pictet-Spengler reaction being the most common approach. This reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst, resulting in the formation of the tetrahydro-β-carboline structure.

A general synthetic route can be described as follows:

  • Tryptamine is reacted with acetaldehyde under acidic conditions.

  • The reaction proceeds through the formation of an iminium ion intermediate.

  • The indole ring undergoes an electrophilic attack on the iminium carbon, leading to ring closure.

  • The resulting product is Tetrahydroharman.

This synthetic pathway is valuable for producing Tetrahydroharman for research purposes, allowing for the study of its properties and potential applications without relying solely on extraction from natural sources.

Chemical Reactions

Tetrahydroharman can undergo various chemical reactions, particularly those that modify the nitrogen-containing rings or involve the indole moiety. These reactions are important for understanding the compound's behavior in biological systems and for developing derivatives with enhanced properties.

Oxidation Reactions

Tetrahydroharman can be oxidized to form harmine or harmaline, which are related β-carboline alkaloids with fully or partially aromatized pyridine rings. Common oxidizing agents for this transformation include potassium permanganate and hydrogen peroxide. The oxidation typically occurs at the partially saturated pyridine ring, leading to increased aromaticity and altered biological properties.

Reduction Reactions

Conversely, the reduction of harmine or harmaline can yield Tetrahydroharman. This process typically involves hydrogenation using catalysts such as palladium on carbon or reducing agents like sodium borohydride. The reduction affects the degree of saturation in the pyridine ring, which can significantly impact the compound's pharmacological profile.

Substitution Reactions

Tetrahydroharman can participate in substitution reactions, particularly at the nitrogen atoms in the indole ring and the partially saturated pyridine ring. Reagents such as alkyl halides or acyl chlorides can be used to introduce substituents, creating derivatives with modified properties. These substitution reactions are valuable for structure-activity relationship studies and for developing compounds with enhanced bioactivity.

Biological Activities

Tetrahydroharman exhibits a range of biological activities that have been the subject of scientific investigation. Its effects on various biological systems make it a compound of interest for potential therapeutic applications.

Antioxidant Properties

One of the notable biological activities of Tetrahydroharman is its antioxidant capacity. Studies have demonstrated that the compound can effectively scavenge free radicals, particularly hydrogen peroxide (H₂O₂). In vitro assays, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power), have shown that Tetrahydroharman possesses significant radical scavenging ability compared to standard antioxidants like ascorbic acid. This antioxidant activity suggests potential applications in preventing or mitigating oxidative stress-related conditions.

Neuroprotective Effects

Tetrahydroharman has been found to interact with serotonin receptors and influence dopamine pathways, suggesting potential neuroprotective effects. Animal studies have shown that administration of Tetrahydroharman can lead to improvements in behavior associated with anxiety and depression, highlighting its anxiolytic properties. These observations suggest that the compound may have applications in addressing mood disorders and potentially neurodegenerative diseases.

Role in Alcohol Metabolism

Interestingly, Tetrahydroharman is formed endogenously in mammals following alcohol consumption. This formation points to the compound's involvement in alcohol metabolism. Research suggests that Tetrahydroharman may mitigate some dysphoric effects associated with alcohol intake by modulating neurotransmitter levels. This relationship between Tetrahydroharman and alcohol metabolism opens avenues for research into alcohol-related disorders and potential interventions.

Pharmacological Properties

The pharmacological properties of Tetrahydroharman are primarily attributed to its interaction with the serotonergic system. The compound acts as a reversible inhibitor of monoamine oxidase A (RIMA), an enzyme responsible for breaking down monoamine neurotransmitters such as serotonin. By inhibiting this enzyme, Tetrahydroharman can increase serotonin levels in the brain, which may contribute to its effects on mood and behavior.

This mechanism of action places Tetrahydroharman in the same category as certain antidepressant medications, although its potency and specificity differ. The reversible nature of its inhibition is noteworthy, as it suggests a potentially safer profile compared to irreversible monoamine oxidase inhibitors, which can cause severe adverse effects when combined with certain foods or medications.

Research Applications

Tetrahydroharman has several applications in scientific research, spanning multiple disciplines. In chemistry, it serves as a precursor in the synthesis of other β-carboline derivatives, contributing to the development of compounds with potential biological activity. Its unique structure and reactivity make it a valuable building block for medicinal chemistry and natural product synthesis.

In biology, Tetrahydroharman is studied for its effects on cellular processes, particularly those related to oxidative stress and neurotransmission. Its antioxidant properties make it relevant for research into free radical biology and oxidative stress-related conditions. Similarly, its interaction with neurotransmitter systems positions it as a compound of interest for neurobiological research.

In medicine, Tetrahydroharman has been investigated for its hypotensive effects and potential use in treating hypertension. Its effects on neurotransmitter systems also make it relevant for research into mood disorders and neurodegenerative diseases. Additionally, its role in alcohol metabolism suggests potential applications in research related to alcohol use disorders.

Toxicity ParameterResultProbability
Eye irritationNegative0.9030
Skin irritationNegative0.6553
Skin corrosionNegative0.8431
Ames mutagenesisPositive0.6000

It's important to note that these assessments are based on computational predictions, and experimental validation is essential for a definitive safety profile. Additionally, the compound's interaction with the serotonergic system suggests the potential for adverse effects related to serotonin modulation, which should be thoroughly evaluated in appropriate models.

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